molecular formula C15H16N2O3 B11846755 5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid

5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid

Katalognummer: B11846755
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: ZZHDPGFVSFSUNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methoxy, and methyl groups, as well as a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the coupling of substituted pyridine derivatives. For instance, the reaction between 6-methoxy-2-methylpyridine and 5-ethyl-3-pyridinecarboxylic acid under specific conditions can yield the desired compound. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of 5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, including hydrogen bonding and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups can influence its reactivity and interaction with other molecules .

Eigenschaften

Molekularformel

C15H16N2O3

Molekulargewicht

272.30 g/mol

IUPAC-Name

5-(5-ethyl-6-methoxy-2-methylpyridin-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O3/c1-4-10-6-13(9(2)17-14(10)20-3)11-5-12(15(18)19)8-16-7-11/h5-8H,4H2,1-3H3,(H,18,19)

InChI-Schlüssel

ZZHDPGFVSFSUNX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(N=C1OC)C)C2=CC(=CN=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.